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Compound of Interest

Compound Name:
D-Galactose-4-O-sulfate sodium

salt

Cat. No.: B570431 Get Quote

For researchers, scientists, and drug development professionals, precise structural

confirmation of sulfated monosaccharides like D-Galactose-4-O-sulfate is paramount for

understanding their biological function and for the development of novel therapeutics. This

guide provides a comparative analysis of D-Galactose-4-O-sulfate and its parent

monosaccharide, D-Galactose, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

spectroscopy, supported by experimental data and protocols.

The introduction of a sulfate group at the C-4 position of D-Galactose induces characteristic

downfield shifts in the NMR spectrum, providing a clear method for structural verification. By

comparing the ¹H and ¹³C NMR chemical shifts of D-Galactose with those of D-Galactose-4-O-

sulfate, the precise location of the sulfate moiety can be unequivocally determined.

Comparative Analysis of ¹H and ¹³C NMR Chemical
Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the α- and β-anomers

of D-Galactose and the predicted shifts for D-Galactose-4-O-sulfate. The presence of the

electron-withdrawing sulfate group at the C-4 position is expected to cause a significant

downfield shift for the directly attached H-4 and C-4, as well as smaller downfield shifts for the

adjacent protons and carbons (H-3, H-5, C-3, and C-5).
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1 5.23 5.25 4.64 4.66 92.8 93.0 97.2 97.4

2 3.84 3.86 3.53 3.55 68.8 69.0 71.3 71.5

3 3.92 4.12 3.69 3.89 69.7 71.7 72.8 74.8

4 4.15 4.65 4.15 4.65 69.3 77.3 69.3 77.3

5 4.02 4.22 3.66 3.86 70.0 72.0 75.0 77.0

6 3.78 3.80 3.78 3.80 61.3 61.5 61.3 61.5

Note: The chemical shifts for D-Galactose-4-O-sulfate are predicted based on the known

effects of sulfation on carbohydrate NMR spectra. Experimental values may vary slightly.

Experimental Protocol: NMR Analysis of Sulfated
Monosaccharides
This protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra for the

structural confirmation of D-Galactose-4-O-sulfate.

1. Sample Preparation:

Dissolve 5-10 mg of the lyophilized D-Galactose-4-O-sulfate sample in 0.5 mL of deuterium

oxide (D₂O, 99.96%).
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To facilitate the exchange of hydroxyl protons with deuterium, lyophilize the sample from D₂O

two to three times.

After the final lyophilization, re-dissolve the sample in 0.5 mL of D₂O for NMR analysis.

Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-

2,2,3,3-d₄ acid sodium salt (DSS) or acetone, for referencing the chemical shifts.

2. NMR Data Acquisition:

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz

or higher) equipped with a cryoprobe for enhanced sensitivity.

Maintain the sample temperature at 298 K (25 °C) throughout the experiments.

¹H NMR Spectroscopy:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and an

acquisition time of 2-3 seconds.

Apply water suppression techniques (e.g., presaturation) to attenuate the residual HOD

signal.

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of

scans will be required compared to ¹H NMR.

2D NMR Spectroscopy (for unambiguous assignment):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within

the monosaccharide ring.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations (over 2-3 bonds), which can further confirm the structure.

3. Data Processing and Analysis:

Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).

Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the internal standard (DSS at 0.00 ppm for ¹H and ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the

stereochemistry of the protons.

Assign all proton and carbon signals by analyzing the 1D and 2D NMR spectra. Compare the

obtained chemical shifts with the reference data for D-Galactose to confirm the position of

the sulfate group.

Workflow for Structural Confirmation
The logical workflow for confirming the structure of D-Galactose-4-O-sulfate using NMR is

depicted in the following diagram.
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Caption: Workflow for NMR-based structural confirmation of D-Galactose-4-O-sulfate.
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By following this comprehensive guide, researchers can confidently confirm the structure of D-

Galactose-4-O-sulfate and other sulfated monosaccharides, ensuring the integrity of their

research and the quality of their drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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